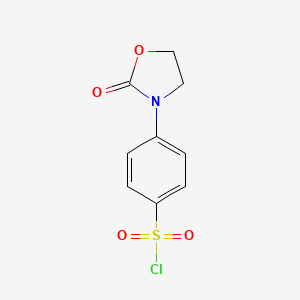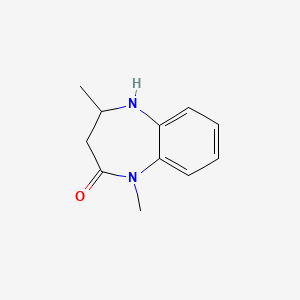
Isoindoline-5-carbonitrile hydrochloride
Descripción general
Descripción
Isoindoline-5-carbonitrile hydrochloride is a chemical compound with a molecular formula of C9H9ClN2 . It is used for R&D purposes and not for medicinal or household use .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
The InChI code for Isoindoline-5-carbonitrile hydrochloride is 1S/C9H8N2.ClH/c10-4-7-1-2-8-5-11-6-9 (8)3-7;/h1-3,11H,5-6H2;1H .Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane and various primary amines .Physical And Chemical Properties Analysis
Isoindoline-5-carbonitrile hydrochloride is a solid substance with a molecular weight of 180.64 . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Electrochemical Synthesis Applications Isoindoline, a key component in isoindoline-5-carbonitrile hydrochloride, has been utilized in electrochemical synthesis. For example, electroreduction of phthalimide, which can generate isoindoline, has been explored to selectively obtain isoindoline with high yield and efficiency (Fechete & Jouikov, 2008).
Chemical Synthesis and Catalysis Isoindoline derivatives have been synthesized for various chemical applications. One study focused on synthesizing 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles using a Cu-catalyzed reaction, highlighting the compound's versatility in organic synthesis (Kobayashi et al., 2015).
Heterocyclic Compound Synthesis Isoindoline-5-carbonitrile hydrochloride has been used in synthesizing various heterocyclic compounds. For instance, reactions of isoindoline-2-carbonitrile derivatives have led to the creation of multiple fused heterocyclic structures, demonstrating its role in diversifying chemical libraries (El-Dean et al., 2010).
Solvent and Catalysis Studies The role of isoindoline as a solvent in catalytic reactions has been investigated. In one study, isoquinoline, closely related to isoindoline, proved effective as a solvent for the production of methyl 3-pentenoate in cobalt carbonyl-catalyzed reactions (Matsuda, 1973).
Metal Complex Formation Isoindoline-based compounds have been synthesized for their potential in forming metal complexes, which could be utilized in various industrial and research applications. The electronic structure of these compounds shows potential for applications in fields like materials science (Gaire et al., 2021).
Organic Synthesis Methodology Development Research has focused on developing new methodologies using isoindoline derivatives. For example, palladium-catalyzed reactions involving isoindolin-1-one derivatives have been explored, showing the compound's importance in advancing organic synthesis techniques (Cao et al., 2008).
Anion Receptor Research Isoindoline derivatives have been studied for their anion-binding properties, which could have implications in areas like sensor development and material science. Bishydrazide derivatives of isoindoline, in particular, showed enhanced affinity towards halides (Dydio et al., 2009).
Electron Paramagnetic Resonance (EPR) Oximetry Isoindoline nitroxides have been evaluated as probes for viable biological systems in EPR oximetry. Their low cytotoxicity and favorable EPR characteristics make them suitable for biological applications (Khan et al., 2011).
Mecanismo De Acción
Target of Action
Isoindoline-5-carbonitrile hydrochloride, also known as 2,3-dihydro-1h-isoindole-5-carbonitrile hydrochloride, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic agents . .
Mode of Action
Indole derivatives, in general, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which is involved in drug transport . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that Isoindoline-5-carbonitrile hydrochloride may have diverse molecular and cellular effects.
Safety and Hazards
This compound is classified as Acute Tox. 3: H301+311+331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGADCVKPVECTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindoline-5-carbonitrile hydrochloride | |
CAS RN |
1159823-51-4 | |
| Record name | 1H-Isoindole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1423501.png)

![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)


![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)




![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)


![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)